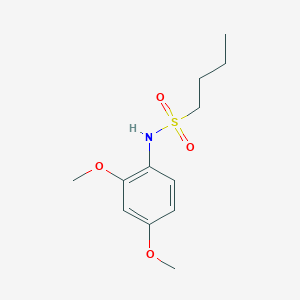![molecular formula C21H30N4O B5398353 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)
N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide, also known as MP-10, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a highly potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction.
作用機序
N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide acts as a highly selective agonist of the μ-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor results in the inhibition of neurotransmitter release, leading to a reduction in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the reduction of pain sensitivity, the induction of analgesia, and the modulation of mood and behavior. It has also been shown to have a high degree of selectivity for the μ-opioid receptor, with minimal activity at other opioid receptors.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its high potency and selectivity for the μ-opioid receptor, which allows for precise and specific targeting of this receptor. However, one limitation of using N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide is its potential for abuse and addiction, which must be carefully monitored and controlled in experimental settings.
将来の方向性
There are a number of potential future directions for research on N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of various diseases and disorders, and the exploration of its role in the regulation of pain, reward, and addiction. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide and other opioid agonists, and to develop new strategies for the safe and effective use of these compounds in clinical settings.
合成法
The synthesis of N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide involves the reaction of 3-(4-piperidinylmethyl)benzaldehyde with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of N-methyl-N-(3-bromopropyl)amine. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
科学的研究の応用
N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide has been widely used in scientific research to investigate the role of the μ-opioid receptor in various physiological and pathological processes. It has been shown to be effective in the treatment of pain, depression, anxiety, and addiction, and has also been used to study the mechanism of action of other opioid agonists.
特性
IUPAC Name |
N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-24(12-4-6-19-15-23-25(2)16-19)21(26)20-7-3-5-18(14-20)13-17-8-10-22-11-9-17/h3,5,7,14-17,22H,4,6,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELOZFLPCXKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCN(C)C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,2R*,6S*,7S*)-4-(4-phenylbutanoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398280.png)
![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)
![5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B5398298.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5398304.png)
![4-(3-nitrophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5398305.png)
![6-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5398322.png)
![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)
![6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5398334.png)
![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)

![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5398342.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5398358.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5398360.png)